An In-depth Technical Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 5471-77-2)
An In-depth Technical Guide to 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 5471-77-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides a comprehensive technical overview of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a versatile chemical intermediate. We will delve into its fundamental properties, synthesis, reactivity, and handling protocols, offering field-proven insights to support its application in advanced chemical synthesis and drug discovery programs.
Core Compound Identity and Significance
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, also known as dimethylmalonic acid monoethyl ester, is a derivative of malonic acid distinguished by a gem-dimethyl substitution at the α-carbon and the presence of both a carboxylic acid and an ethyl ester functional group.[1] This unique structure makes it a valuable building block in organic synthesis, allowing for the introduction of a sterically hindered, gem-dimethylated propanoic acid moiety into more complex molecular architectures.
Its bifunctional nature—a reactive carboxylic acid and a more stable ester—permits selective chemical transformations. The carboxylic acid can be readily modified through reactions like amidation or conversion to an acid chloride, while the ester group can be retained or hydrolyzed under different conditions. This differential reactivity is a cornerstone of its utility in multi-step synthetic pathways.
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical properties is critical for experimental design, particularly for reaction setup and purification. The key properties of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 5471-77-2 | PubChem[1], ChemicalBook[2] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[1], Echemi[3] |
| Molecular Weight | 160.17 g/mol | PubChem[1], Echemi[3] |
| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook[2] |
| Density | 1.1 ± 0.1 g/cm³ | ChemSrc[4] |
| Boiling Point | 250.5 ± 23.0 °C at 760 mmHg; 101-102 °C at 0.5 Torr | ChemSrc[4], ChemicalBook[2] |
| Flash Point | 97.7 ± 16.1 °C | ChemSrc[4] |
| pKa | 3.00 ± 0.36 (Predicted) | ChemicalBook[2] |
| LogP | 1.04 | ChemSrc[4] |
| Refractive Index | 1.444 | ChemSrc[4] |
| SMILES | CCOC(=O)C(C)(C)C(=O)O | PubChem[1] |
| InChIKey | WDWFSABLPAHCPF-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for preparing 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is through the selective mono-hydrolysis of its parent diester, diethyl 2,2-dimethylmalonate.[2] This process leverages the stoichiometric control of a strong base to cleave one of the two ester groups.
Causality in Experimental Design
The choice of potassium hydroxide (KOH) as the base is strategic; it is highly soluble in the ethanolic solvent, ensuring a homogeneous reaction mixture, and is a strong nucleophile for saponification. Ethanol is an ideal solvent because it readily dissolves both the starting diester and the KOH, and its presence minimizes the risk of transesterification that could occur with other alcohol solvents. The subsequent acidification step is critical: it protonates the intermediate potassium carboxylate salt, rendering the final product neutral and thus extractable into an organic solvent like ethyl acetate.[2]
Detailed Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1.0 eq) in absolute ethanol (approx. 4 mL per gram of diester).
-
Base Addition: To this solution, add a solution of potassium hydroxide (0.98-1.0 eq) dissolved in a minimal amount of water or ethanol. The near-stoichiometric amount of base is key to favoring mono-hydrolysis over di-hydrolysis.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the ethanol solvent under reduced pressure using a rotary evaporator.[2]
-
Aqueous Workup (Phase 1): Dissolve the resulting residue in deionized water. Perform an extraction with diethyl ether to remove any unreacted starting material or other non-polar impurities. The desired product, as its potassium salt, will remain in the aqueous phase.[2]
-
Acidification: Cool the aqueous phase in an ice bath and acidify to a pH of approximately 4 using 6N hydrochloric acid (HCl).[2] This step neutralizes the carboxylate salt, precipitating the carboxylic acid or preparing it for extraction.
-
Extraction (Phase 2): Extract the acidified aqueous layer multiple times with ethyl acetate.[2]
-
Purification and Isolation: Combine the organic extracts and wash sequentially with water and saturated brine to remove residual acid and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, typically as an orange or colorless liquid/solid.[2] The reported yield for this procedure is approximately 80%.[2]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for its use as a versatile scaffold in medicinal chemistry and materials science.
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Carboxylic Acid Moiety: The primary site of reactivity. It can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which serves as a highly reactive intermediate for forming amides, esters, and other acyl derivatives. It is also amenable to standard coupling reactions (e.g., using EDC/HOBt) to form peptide-like bonds.
-
Ethyl Ester Moiety: Generally more stable than the carboxylic acid, especially to mild bases. It can be hydrolyzed to the corresponding dicarboxylic acid under more forceful basic or acidic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
Potential Applications in Drug Development
While specific, high-profile drug synthesis examples are not prevalent in public literature, its structure is analogous to building blocks used to create complex molecules. Malonic acid derivatives are fundamental in synthesizing barbiturates and other heterocyclic systems. The gem-dimethyl group provides steric hindrance, which can be exploited to influence the conformation of a larger molecule, potentially improving metabolic stability or modulating binding affinity to a biological target.
General Reactivity Pathways
Caption: Key reaction pathways for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. Based on the Globally Harmonized System (GHS) classifications, this compound presents moderate hazards.[1][3]
GHS Hazard Identification
-
Signal Word: Warning[2]
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[3]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is often room temperature, sealed from moisture.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]
Conclusion
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS: 5471-77-2) is a valuable and versatile chemical intermediate. Its well-defined synthesis via selective hydrolysis of diethyl 2,2-dimethylmalonate is both efficient and scalable. The compound's primary value lies in its bifunctional nature, offering a carboxylic acid for diverse coupling and derivatization reactions, alongside a more robust ethyl ester. For research teams in medicinal chemistry and materials science, this reagent serves as an excellent building block for introducing a gem-dimethyl scaffold, a structural motif often associated with enhanced metabolic stability and conformational rigidity in bioactive molecules. Proper adherence to documented safety and handling procedures is essential for its effective and safe utilization in the laboratory.
References
- Cynor Laboratories.3-ethoxy-2,2-dimethyl-3- oxopropanoic acid.
- Chemsrc.CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- Benchchem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2.
- PubChem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754.
- ChemicalBook.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2.
- Echemi.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
- ChemScene.1071-46-1 | 3-Ethoxy-3-oxopropanoic acid.
- Sigma-Aldrich.SAFETY DATA SHEET.
- MedChemExpress.3-Ethoxy-3-oxopropanoic acid-SDS.
- Fluorochem.3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.
Sources
- 1. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CAS#:5471-77-2 | 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
